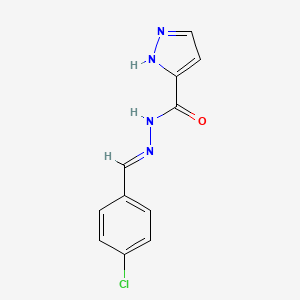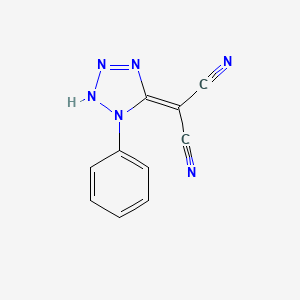![molecular formula C15H12N4O2S B5598508 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)
3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including condensation, chlorination, and amination processes. For instance, compounds with structural similarities have been synthesized through reactions involving chloroacetic acid and appropriate benzaldehydes in a single step, showcasing the complexity and innovation in synthetic methodologies (Tozkoparan et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using techniques like X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as IR, Raman, and NMR. These techniques have revealed detailed insights into bond lengths, bond angles, and the overall three-dimensional structure of the molecule, contributing to a deeper understanding of its chemical behavior (Aydın et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving this class of compounds are diverse, including oxidation, reduction, and various substitution reactions. These reactions not only expand the chemical diversity of these molecules but also modify their pharmacological properties. For example, chemical oxidation processes have been explored to introduce functional groups or to modify existing ones, affecting the molecule's reactivity and potential biological activity (Adolphe-Pierre et al., 1998).
Applications De Recherche Scientifique
Cancer Treatment
Compounds with similar structural features to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide have been identified as potential anticancer agents. For instance, the discovery of kinesin spindle protein (KSP) inhibitors showcasing excellent biochemical potency and pharmaceutical properties suitable for clinical development highlights the role of such compounds in cancer treatment. These inhibitors arrest cells in mitosis, leading to cell death, and have shown notable in vivo efficacy, supporting their selection as clinical candidates for cancer therapy (Theoclitou et al., 2011).
Antimicrobial Activity
Research on derivatives of thiazolo[3,2-a]pyrimidine and related structures has demonstrated significant antimicrobial potential. Various studies have synthesized and evaluated compounds for their antibacterial and antifungal activities. For example, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been prepared and showed promising biological activity against bacterial and fungal strains, suggesting their valuable therapeutic intervention for the treatment of microbial diseases (El Azab & Abdel‐Hafez, 2015).
Synthesis of Novel Therapeutic Agents
The synthesis of novel compounds with structures similar to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide has been explored for various therapeutic applications. These include the development of compounds with gastric antisecretory activity and the creation of heterocyclic compounds with potential as antimicrobial and anticancer agents. The structure-activity relationships of these compounds have been extensively studied to optimize their therapeutic efficacy (Sugiyama et al., 1989).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-5-6-16-14(18-10)21-12-4-2-3-11(9-12)13(20)19-15-17-7-8-22-15/h2-9H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXBZISXWBVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)
![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)